Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 304.71 g/mol. This compound belongs to the class of imidazopyridines, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a fused bicyclic structure that includes an imidazole and a pyridine ring, making it a valuable scaffold in drug design and development.
The compound is cataloged under the CAS number 2108526-98-1, with its structural identifiers available from various chemical databases such as PubChem and Key Organics . It falls under the classification of substituted imidazo[1,2-a]pyridines, which are known for their potential therapeutic applications due to their ability to interact with biological targets effectively .
The synthesis of methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate can be achieved through several methodologies. A common approach involves the condensation of appropriate starting materials, such as 2-amino-3-chloro-4-fluoropyridine with bromoacetophenone or other α-halogenoketones. This reaction typically requires heating under controlled conditions to facilitate cyclization and formation of the imidazo[1,2-a]pyridine framework.
The synthesis may also utilize microwave-assisted techniques to enhance reaction efficiency and yield. For instance, regioselective cross-coupling reactions can be employed to introduce various substituents at specific positions on the imidazo[1,2-a]pyridine scaffold, thereby modifying its biological activity .
The molecular structure of methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate features a chlorinated and fluorinated phenyl group attached to the imidazo-pyridine core. The presence of these halogen substituents significantly influences the compound's electronic properties and reactivity.
Key structural data includes:
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate can participate in several chemical reactions typical of imidazopyridine derivatives. These include nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki-Miyaura), and cyclization processes that can lead to further functionalization of the molecule.
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine and fluorine atoms, which can enhance electrophilicity at specific positions on the aromatic ring. This property allows for selective functionalization in synthetic applications.
The mechanism of action for compounds like methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate often involves interaction with specific biological targets such as enzymes or receptors. The imidazopyridine scaffold is known to inhibit various biological pathways, making it a candidate for therapeutic agents.
Studies have shown that derivatives of imidazopyridines exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, suggesting that this compound may share similar properties due to its structural characteristics .
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically appears as a solid at room temperature. Its melting point is reported to be around 101 °C, indicating reasonable thermal stability for synthetic applications.
The compound exhibits solubility in organic solvents such as dichloromethane and ethanol but may have limited solubility in water due to its hydrophobic character. The presence of halogen substituents affects its polarity and reactivity in chemical environments.
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate has significant applications in medicinal chemistry due to its potential as a pharmaceutical intermediate. It serves as a scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases. Additionally, its unique structural features make it suitable for material science applications where specific electronic or optical properties are desired.
Pharmacophore fusion has emerged as a pivotal strategy in designing high-potency PI3Kα inhibitors. This approach combines the complementary bioactivity profiles of quinazoline and imidazo[1,2-a]pyridine scaffolds to enhance target affinity and selectivity. Quinazoline derivatives exhibit intrinsic affinity for ATP-binding pockets in kinases due to their ability to form critical hydrogen bonds with hinge region residues (e.g., Val851). When fused with imidazo[1,2-a]pyridine—a scaffold proven to disrupt PI3Kα signaling through hydrophobic interactions in the affinity pocket—the hybrid molecules demonstrate synergistic effects. In recent work, researchers systematically replaced the C6 position of 4-aminoquinazoline with imidazo[1,2-a]pyridine to generate derivatives such as compound 13k. This hybrid exhibited a remarkable PI3Kα inhibition IC₅₀ of 1.94 nM, leveraging the quinazoline's hinge-binding capability and imidazopyridine's optimal solvent-facing orientation. The fusion design also counteracted the metabolic instability observed in earlier imidazopyridine esters (e.g., HS-173) by incorporating quinazoline's robust physicochemical properties [3] .
Table 1: Antiproliferative Activity of Key Hybrid Derivatives
Compound | HCC827 IC₅₀ (μM) | A549 IC₅₀ (μM) | SH-SY5Y IC₅₀ (μM) | PI3Kα IC₅₀ (nM) |
---|---|---|---|---|
13k | 0.09 ± 0.02 | 0.15 ± 0.03 | 0.43 ± 0.11 | 1.94 ± 0.21 |
10b | 0.59 ± 0.18 | 1.16 ± 0.27 | 1.89 ± 0.60 | Not reported |
10l | 1.04 ± 0.79 | 2.01 ± 0.88 | 1.20 ± 0.35 | Not reported |
13a | 0.94 ± 0.14 | 1.18 ± 0.45 | 3.24 ± 1.76 | Not reported |
Interactive Insight: Sort columns to identify structure-activity trends. Compound 13k consistently shows the highest potency across cell lines due to optimal pharmacophore alignment.
The bioactivity of imidazo[1,2-a]pyridine-quinazoline hybrids is exquisitely sensitive to substitutions at the C6 (imidazopyridine) and C4 (quinazoline) positions. At C6, ester groups (e.g., carboxylates) significantly enhance cellular permeability and direct PI3Kα binding, whereas their replacement with cycloalkanes diminishes activity due to disrupted vector geometry. For example, methyl carboxylate at C6 (13k) achieved IC₅₀ values of 0.09–0.43 μM against five cancer lines, while analogous C6-unsubstituted derivatives (10a, 10c–g) showed IC₅₀ >10 μM. At the quinazoline C4 position, secondary amines like morpholine or N-methylpiperazine form essential hydrogen bonds with Tyr836 and Asp810 in the affinity pocket. Compound 10b (C4-morpholine) exhibited 5-fold greater potency against HCC827 cells (IC₅₀ = 0.59 μM) than 10h (C4-dimethylamine; IC₅₀ = 7.26 μM). Steric tolerance is narrow: bulkier groups like N-cyclohexyl (10i) abolished activity, while flexible chains with hydrogen-bond acceptors (e.g., 13f, IC₅₀ = 0.83 μM) maintained efficacy. These findings underscore C6 and C4 as critical vectors for optimizing target engagement [3].
Table 2: Impact of C4 Substitutions on Antiproliferative Activity (HCC827 Cell Line)
C4 Substituent | Representative Compound | IC₅₀ (μM) | Activity Trend |
---|---|---|---|
Morpholine | 10b | 0.59 | High |
N-Methylpiperazine | 13f | 0.83 | High |
Dimethylamine | 10h | 7.26 | Moderate |
N-Cyclohexyl | 10i | >10 | Inactive |
Key: Small cyclic amines with H-bond donors (morpholine) maximize activity versus acyclic or sterically hindered groups.
Halogenation at the imidazo[1,2-a]pyridine C2-phenyl ring directly modulates electron density and binding kinetics to PI3Kα’s hydrophobic cleft. Meta-chloro and para-fluoro substitutions—exemplified in methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate—synergistically enhance ligand affinity through complementary electronic effects: the chloro group induces a positive electrostatic potential that stabilizes π-stacking with Tyr836, while fluoro reduces electron density to strengthen hydrophobic contacts. Derivatives with 3-Cl-4-F-phenyl (35) achieved near-complete PI3Kα inhibition (98.6% at 10 μM), outperforming ortho-fluoro analogs (17, 14.1% inhibition) due to reduced steric clash. Similarly, replacing fluorine with electron-withdrawing groups like sulfonamide (19, 58.5% inhibition) or urea (33, 44.5%) improved potency over unsubstituted phenyls. This halogen-specific activity arises from optimal σₚ values (Cl: 0.23, F: 0.06) that balance lipophilicity (cLogP ~2.5–3.0) and target residence time [3] [4].
Table 3: Halogenation Effects on PI3Kα Inhibition
C2-Aryl Substituent | Representative Compound | % Inhibition at 10 μM | Electronic Feature |
---|---|---|---|
3-Cl-4-F-phenyl | 35 | 98.6 ± 0.4 | Balanced σₚ, optimal lipophilicity |
4-F-phenyl | 15 | 31.9 ± 2.9 | Moderate electron withdrawal |
3-F-phenyl | 16 | 38.2 ± 3.6 | Enhanced dipole moment |
2-F-phenyl | 17 | 14.1 ± 2.7 | Steric hindrance |
4-SO₂NH₂-phenyl | 19 | 58.5 ± 1.6 | Strong electron withdrawal |
Design Insight: Meta/para dihalogenation maximizes activity by combining hydrophobic contact (F) and π-stacking (Cl) without steric penalty.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1